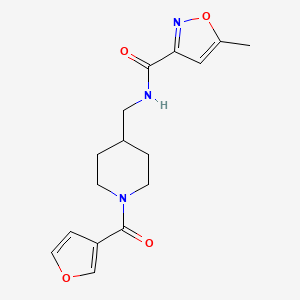

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

CAS No.: 1396748-55-2

Cat. No.: VC7791379

Molecular Formula: C16H19N3O4

Molecular Weight: 317.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396748-55-2 |

|---|---|

| Molecular Formula | C16H19N3O4 |

| Molecular Weight | 317.345 |

| IUPAC Name | N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C16H19N3O4/c1-11-8-14(18-23-11)15(20)17-9-12-2-5-19(6-3-12)16(21)13-4-7-22-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,17,20) |

| Standard InChI Key | WTKFOKXDYMKNJW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |

Introduction

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure integrates a furan ring, a piperidine moiety, and an isoxazole carboxamide group, suggesting pharmacological relevance due to the bioactivity associated with these functional groups.

Synthesis Pathway

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide involves multistep organic reactions:

-

Formation of the Furan Carbonyl Precursor:

The furan moiety is functionalized by acylation to introduce the carbonyl group at position 3. -

Piperidine Derivatization:

The piperidine ring is modified at the 4-position through reductive amination or alkylation to attach the furan carbonyl group. -

Isoxazole Carboxamide Coupling:

The isoxazole ring is synthesized via cyclization reactions involving nitrile oxides and alkenes, followed by coupling with the piperidine derivative to form the final compound.

Pharmacological Potential

The structural features of this compound suggest several potential applications:

-

Antimicrobial Activity:

Isoxazoles and furans are known for antimicrobial properties, making this compound a candidate for antibacterial or antifungal studies. -

Neurological Applications:

Piperidine derivatives are often explored for their effects on central nervous system receptors, such as NMDA or dopamine receptors. -

Anti-inflammatory Properties:

Isoxazoles have been reported to inhibit inflammatory pathways, which could make this compound relevant in treating conditions like arthritis or autoimmune diseases.

Analytical Data and Characterization

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 305.33 g/mol |

| Solubility | Likely soluble in polar organic solvents |

| Spectroscopic Techniques | IR, NMR, and Mass Spectrometry |

| Melting Point | Experimental data unavailable |

Research Findings

-

Similar compounds with furan-piperidine-isoxazole scaffolds have shown promising biological activities, including enzyme inhibition and receptor modulation.

-

The inclusion of carboxamide groups suggests potential hydrogen bonding interactions with biological targets such as enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume